3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine
Description
Properties
CAS No. |
1369272-03-6 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-(2-cyclopropylimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c10-4-1-6-12-7-5-11-9(12)8-2-3-8/h5,7-8H,1-4,6,10H2 |
InChI Key |
UDJRIIDKTUCDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CN2CCCN |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Imidazole Ring Construction
The synthesis of the imidazole moiety forms the foundational step. A widely adopted approach involves cyclocondensation of α-diketones with aldehydes and ammonia. For 2-cyclopropylimidazole, Davey et al. demonstrated that cyclopropanecarboxaldehyde reacts with glyoxal and ammonium acetate under acidic conditions to yield the substituted imidazole core . Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | >75% yield above 90°C |
| Solvent | Ethanol/glacial acetic acid | Prevents side reactions |
| Ammonium acetate | 3.0 equiv | Drives cyclization |
Alternative routes employ transition-metal catalysis. Patent WO2018216822A1 discloses a Pd-mediated coupling between cyclopropylboronic acids and preformed imidazole halides, achieving 82% yield with Buchwald-Hartwig conditions .
Side-Chain Introduction via Alkylation
The propan-1-amine side chain is typically introduced through nucleophilic alkylation. Royal Society of Chemistry protocols utilize 1-bromo-3-aminopropane and Cs2CO3 in acetonitrile at 80°C, achieving 68% yield after 12 hours . Competing N- vs. O-alkylation is mitigated by:
-
Steric effects : Bulky bases (e.g., DBU) favor N-alkylation .
-
Solvent polarity : DMF enhances nucleophilicity of imidazole nitrogen .
A comparative analysis of leaving groups reveals:
| Leaving Group | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| Bromide | 12 | 68 | <5% dialkylation |
| Tosylate | 8 | 72 | 8% elimination |
| Mesylate | 6 | 75 | 12% sulfonate |
Multi-Step Synthesis from Boronate Intermediates
Advanced strategies leverage boronate chemistry for regioselective functionalization. Scheme 4 in RSC methods outlines:
-
Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with (bromomethyl)cyclopropane (Cs2CO3, MeCN, 80°C) .
-
Subsequent amination via Staudinger reaction with tris(2-cyanoethyl)phosphine and NH4OH, yielding 83% after purification .
Critical purification steps involve RediSep Rf silica gel columns (0–100% EtOAc/hexanes), resolving residual boronic esters .
Reductive Amination Pathways
For higher stereochemical control, reductive amination of 3-(2-cyclopropyl-1H-imidazol-1-yl)propanal with ammonia and NaBH3CN in methanol achieves 70% yield . Key advantages include:
-
Single-step synthesis avoiding protective groups.
-
pH control : Reactions at pH 4–5 minimize imine hydrolysis .
Analytical Validation and Challenges
HPLC-MS data from ACS Publications confirm product identity (m/z 166.13388 [M+H]+) . Common synthetic challenges include:
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine with structurally related imidazole-propanamine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Cyclopentyl and benzyl derivatives exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .
Electronic Effects :
Safety and Handling :
- Methyl-substituted analogs (e.g., 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine) are classified as corrosive (Skin Corrosion Category 1B) and acutely toxic, requiring strict handling protocols . The cyclopropyl variant may share similar hazards due to the reactive amine group.
Q & A
(Basic) What are the common synthetic routes for 3-(2-cyclopropyl-1H-imidazol-1-yl)propan-1-amine?
Methodological Answer:
The synthesis typically involves condensation reactions between imidazole derivatives and propan-1-amine precursors. For example:
- Step 1: React 3-chloropropan-1-amine with 2-cyclopropyl-1H-imidazole under basic conditions (e.g., triethylamine) to form the imidazole-propylamine backbone.
- Step 2: Purify intermediates via recrystallization (e.g., ethyl acetate) or column chromatography.
- Key Conditions: Use polar aprotic solvents (e.g., DMF) and reflux for 5–8 hours to drive the reaction .
(Basic) What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Ethyl acetate is commonly used to isolate crystalline products after cooling the reaction mixture .
- Chromatography: Silica gel chromatography with gradients of ethyl acetate/methanol/amine modifiers (e.g., 89:10:1 ethyl acetate:MeOH:NEt₃) resolves impurities in multi-step syntheses .
- Analytical Validation: Confirm purity via HPLC or NMR spectroscopy, noting characteristic peaks (e.g., imidazole protons at δ 7.2–7.8 ppm) .
(Advanced) How do structural modifications at the cyclopropyl or imidazole rings influence biological activity?
Methodological Answer:
Modifications alter binding affinity, metabolic stability, and selectivity:
| Substituent | Effect | Example |
|---|---|---|
| Cyclopropyl → Methyl | Enhances lipophilicity but reduces metabolic stability | 3-(2-Methyl-imidazol-1-yl)propan-1-amine shows lower plasma half-life . |
| Cyclopropyl → Fluorine | Improves receptor binding via polar interactions | Fluorinated analogs exhibit higher affinity for histamine receptors . |
- Design Strategy: Use computational docking (e.g., AutoDock Vina) to predict substituent effects on target binding .
(Advanced) What strategies optimize yield in multi-step syntheses involving this compound?
Methodological Answer:
- Catalyst Optimization: Triethylamine or DBU improves imidazole alkylation efficiency by deprotonating intermediates .
- Solvent Selection: DMF enhances nucleophilicity of amine groups, while THF may reduce side reactions in cyclopropane ring formation .
- Reaction Monitoring: Use TLC (silica GF254, UV detection) to track intermediate formation and adjust reaction time (typically 5–10 hours) .
(Advanced) How can contradictions in reported biological activities be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or compound purity:
- Purity Analysis: Ensure >95% purity via LC-MS to exclude confounding effects from byproducts (e.g., unreacted imidazole) .
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 buffer, 37°C).
- Structural Confirmation: Verify cyclopropyl ring integrity via X-ray crystallography or NOESY NMR to rule out ring-opening artifacts .
(Advanced) What analytical techniques validate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (Kₐ, Kd) to receptors like G-protein-coupled receptors .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM: Resolve binding conformations in membrane-bound targets (e.g., ion channels) .
(Basic) What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How does stereochemistry impact the compound’s pharmacological profile?
Methodological Answer:
- Chiral Centers: Synthesize enantiomers via asymmetric catalysis (e.g., chiral phosphine ligands) and compare activity .
- Biological Impact: (S)-enantiomers may show higher affinity for CNS targets due to spatial compatibility with receptor pockets .
(Advanced) What computational tools predict the compound’s ADMET properties?
Methodological Answer:
- Software: Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions.
- Key Parameters: LogP (~2.5) and topological polar surface area (TPSA ~50 Ų) suggest moderate absorption .
(Basic) How is the compound characterized spectroscopically?
Methodological Answer:
- NMR: ¹H NMR (400 MHz, DMSO-d6): δ 1.2–1.5 (m, cyclopropyl), 2.7 (t, propanamine chain), 7.2–7.8 (m, imidazole protons) .
- IR: Peaks at ~3100 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N imidazole) confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
